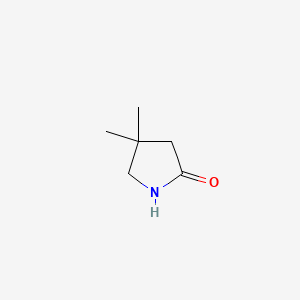

4,4-Dimethyl-2-pyrrolidinone

描述

Contextualization within the Pyrrolidinone Chemical Class

4,4-Dimethyl-2-pyrrolidinone belongs to the pyrrolidinone family, a class of five-membered lactams (cyclic amides). atamanchemicals.comwikipedia.org The parent compound, 2-pyrrolidinone (B116388), is the simplest γ-lactam and is a colorless liquid miscible with water and many organic solvents. atamanchemicals.comwikipedia.org The pyrrolidinone ring is a common structural motif found in numerous natural products and synthetic compounds with diverse biological activities. wikipedia.orgresearchgate.net This structural framework is considered a "privileged scaffold" in medicinal chemistry because it can be readily modified to interact with a variety of biological targets. nih.govunife.it

The introduction of two methyl groups at the 4-position of the pyrrolidinone ring, as in this compound, imparts specific steric and electronic properties to the molecule. This substitution can influence the compound's conformation, solubility, and metabolic stability, making it a valuable building block for creating new chemical entities with tailored characteristics.

Significance in Contemporary Organic and Medicinal Chemistry Research

The this compound scaffold is increasingly recognized for its potential in the development of novel therapeutic agents and as a versatile intermediate in organic synthesis. fishersci.se Its derivatives have been investigated for a range of biological activities. For instance, compounds incorporating this moiety are being explored for their potential as allosteric enhancers of the A1 adenosine (B11128) receptor. fishersci.se

In the realm of medicinal chemistry, the pyrrolidinone core is a key component in a variety of pharmaceuticals. wikipedia.orgwikipedia.org The development of derivatives of this compound is part of a broader effort to synthesize new molecules with potential therapeutic applications. For example, research has shown that 1,4-disubstituted-2-pyrrolidinones can serve as a basis for creating new classes of bioactive compounds. arkat-usa.orgnih.govosi.lvresearchgate.net One area of interest is in the development of monoamine oxidase B (MAO-B) inactivators, with certain 1,4-disubstituted 2-pyrrolidinones showing promise in this regard. nih.gov

The synthesis of functionalized pyrrolidinone scaffolds is an active area of research. acs.org Methodologies for creating trans-4,5-disubstituted 2-pyrrolidinones have been developed, highlighting the ongoing efforts to create stereochemically defined and complex pyrrolidinone derivatives for various applications. lookchem.com

Historical Development of Research Involving this compound Scaffolds

The study of pyrrolidinones dates back to the late 19th century, with the first synthesis of 2-pyrrolidinone being reported in 1889. chemicalbook.com The commercial production of 2-pyrrolidinone began in the mid-20th century. chemicalbook.com The broader class of pyrrolidines, from which pyrrolidinones are derived, has long been recognized for its presence in natural products like nicotine (B1678760) and hygrine, as well as in various drugs. wikipedia.org

While the early focus was on the parent pyrrolidinone, subsequent research has explored the synthesis and properties of substituted derivatives. The development of synthetic methods for 1,4-disubstituted 2-pyrrolidinones has been a significant area of investigation, paving the way for the creation of compounds like this compound and its analogs. arkat-usa.orgosi.lvresearchgate.net The recognition of the pyrrolidinone ring as a privileged structure has further fueled research into this class of compounds, leading to the design and synthesis of novel scaffolds for drug discovery. nih.govunife.it More recently, the biosynthesis of pyrrolidone has gained attention as a more environmentally friendly production method. researchgate.net

The specific compound 3-amino-5-[(p-hydroxyphenyl)methyl]-4,4-dimethyl-2-pyrrolidinone (AHDP) has been identified as an intermediate in the biosynthesis of mycofactocin, highlighting the natural occurrence of complex this compound derivatives. acs.org

Structure

3D Structure

属性

IUPAC Name |

4,4-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)3-5(8)7-4-6/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVPKAGCVCGRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348461 | |

| Record name | 4,4-Dimethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66899-02-3 | |

| Record name | 4,4-Dimethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,4 Dimethyl 2 Pyrrolidinone and Its Analogs

Enantioselective Synthesis and Chiral Control

Achieving enantiopure forms of pyrrolidinone analogs is critical for their application in medicinal chemistry. Several strategies have been developed to exert precise control over stereocenters during synthesis.

Asymmetric Reduction Strategies (e.g., keto lactam reduction)

Asymmetric reduction of a prochiral ketone is a powerful method for establishing a chiral center. In the context of pyrrolidinone synthesis, the reduction of a keto lactam precursor can yield a chiral hydroxylactam with high enantioselectivity. A prominent strategy involves the use of oxazaborolidine catalysts (CBS catalysts), which are highly effective for the enantioselective borane reduction of prochiral ketones. mdpi.com This method's reliability stems from its predictable stereochemical outcome. mdpi.com

Another advanced approach is the dynamic kinetic resolution (DKR) of α-keto-β-lactams via asymmetric hydrogenation. nih.gov This process is particularly valuable as it can convert a racemic mixture entirely into a single desired enantiomer. A notable example is the Ni-catalyzed asymmetric hydrogenation of α-keto-β-lactams, which employs a proton shuttling strategy to facilitate the enolization process crucial for DKR. nih.gov This method has proven effective for a range of α-keto-β-lactam substrates, providing the corresponding α-hydroxy-β-lactam products in high yields and with excellent enantioselectivities. nih.gov

Table 1: Asymmetric Reduction of α-Keto-β-Lactams via Ni-Catalyzed Hydrogenation Data sourced from research on analogous keto lactam structures.

| Entry | Substrate (Keto Lactam Analog) | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | N-benzyl-3-keto-azetidin-2-one | Ni(OAc)₂ / (S)-Binapine | 92% | 94% |

| 2 | N-phenyl-3-keto-azetidin-2-one | Ni(OAc)₂ / (S)-Binapine | 90% | 92% |

| 3 | N-allyl-3-keto-azetidin-2-one | Ni(OAc)₂ / (S)-Binapine | 88% | 91% |

Enzymatic Resolution of Racemic Mixtures

Enzymatic catalysis offers a highly selective and environmentally benign approach to resolving racemic mixtures. mdpi.com This method leverages the inherent chirality of enzymes, typically lipases, to selectively react with one enantiomer in a racemic pair, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. mdpi.commdpi.com

For a racemic mixture of a 4,4-dimethyl-2-pyrrolidinone analog containing a stereocenter (e.g., at the 5-position), an enzyme could catalyze an enantioselective transformation such as hydrolysis or esterification. mdpi.comnih.gov For example, lipase-catalyzed esterification of a racemic alcohol-containing pyrrolidinone derivative with an acyl donor would preferentially acylate one enantiomer, leaving the other in its original, enantiomerically enriched form. The choice of enzyme, solvent, and acylating agent is critical to achieving high enantioselectivity and conversion. mdpi.com This strategy provides an effective pathway to optically pure myo-inositol derivatives, which are key intermediates in the synthesis of naturally occurring compounds. nih.gov

Table 2: Lipase-Catalyzed Resolution of Racemic Alcohols Illustrative data based on the resolution of analogous racemic compounds.

| Entry | Enzyme | Racemic Substrate | Reaction Type | Product ee (%) | Substrate ee (%) |

|---|---|---|---|---|---|

| 1 | Candida rugosa Lipase | (R,S)-1-Phenylethanol | Transesterification | >98% (ester) | >99% (alcohol) |

| 2 | Pseudomonas cepacia Lipase | (R,S)-2-Octanol | Esterification | >95% (ester) | >95% (alcohol) |

| 3 | Aspergillus niger Lipase | (R,S)-Ketoprofen Ethyl Ester | Hydrolysis | 96% (acid) | 94% (ester) |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is cleaved and can often be recovered. wikipedia.org Oxazolidinones, popularized by Evans, are a well-known class of chiral auxiliaries used in asymmetric alkylation and aldol reactions to create precursors for chiral pyrrolidinones. wikipedia.orgrsc.org

A highly relevant example is the "Quat" chiral auxiliary, which is a 3,3-dimethyl-5-substituted-2-pyrrolidinone derivative. manchester.ac.uk This auxiliary is attached to an acyl group, and its sterically demanding structure effectively shields one face of the resulting enolate. Subsequent reaction with an electrophile proceeds with high diastereoselectivity. The utility of this approach lies in both the high level of stereocontrol during the enolate reaction and the mild, non-racemizing conditions required for the eventual removal of the auxiliary. manchester.ac.uk

Table 3: Diastereoselective Alkylation using an Oxazolidinone Auxiliary Representative results from Evans' auxiliary-mediated alkylation reactions.

| Entry | Electrophile | Base | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | Benzyl (B1604629) bromide | NaHMDS | >99:1 |

| 2 | Methyl iodide | LDA | 98:2 |

| 3 | Allyl iodide | KHMDS | 97:3 |

Catalytic Enantioselective Routes utilizing Chiral Ligands

The use of chiral metal complexes as catalysts is a cornerstone of modern asymmetric synthesis. nih.gov In this approach, a metal center coordinated to a chiral ligand catalyzes a reaction, such as a cycloaddition or hydrogenation, to produce an enantiomerically enriched product. nih.govbeilstein-journals.org The chiral ligand creates a chiral environment around the metal's active site, forcing the substrate to adopt a specific orientation that leads to the preferential formation of one enantiomer. beilstein-journals.org

The synthesis of chiral pyrrolidines, precursors to pyrrolidinones, is often achieved through catalytic 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles. metu.edu.tr Chiral catalysts, often complexes of copper, silver, or zinc with chiral ligands (such as ferrocenyl- and aziridino-based amino alcohols), have been developed to control the stereochemical outcome of these reactions. metu.edu.tr These catalytic systems can create multiple stereogenic centers in a single, atom-economical step. metu.edu.tr Additionally, Brønsted acids like chiral imidodiphosphorimidates (IDPi) have been shown to catalyze intramolecular hydroamination of alkenes to furnish chiral pyrrolidines with high enantioselectivity. chemrxiv.org

Table 4: Enantioselective Synthesis of Pyrrolidine (B122466) Analogs via Catalytic Routes Data from various catalytic methods for synthesizing chiral pyrrolidines.

| Entry | Reaction Type | Catalyst/Ligand | Substrate | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | 1,3-Dipolar Cycloaddition | AgOAc / PFAM1 | Pyridinecarboxaldehyde-derived imine | 94% | 48% |

| 2 | Intramolecular aza-Michael | (S)-TRIP (Phosphoric Acid) | Conjugated Amide | 97% | 97% |

| 3 | Henry Reaction | Cu(II) / Imidazolidin-4-one ligand | 4-Nitrobenzaldehyde | >99% | 97% |

Novel Synthetic Routes and Process Optimization

Beyond chiral control, modern synthetic chemistry seeks to develop novel routes that are more efficient, atom-economical, and capable of generating molecular diversity quickly.

Multi-component Reactions (MCRs) Incorporating 2-Pyrrolidinone (B116388) Skeletons

Multi-component reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single operation to form a product that contains portions of all starting materials. tandfonline.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. tandfonline.com

Several MCRs can be designed to construct the 2-pyrrolidinone skeleton. For instance, a Ugi four-component reaction (Ugi-4CR) can be adapted for this purpose. By choosing reactants with tethered functional groups, a post-MCR cyclization can occur to form the lactam ring. rloginconsulting.com Another strategy involves the [3+2] cycloaddition of an azomethine ylide (generated in situ from an aldehyde and an amino acid) with an activated alkene, which can directly yield highly substituted pyrrolidine rings that can be subsequently oxidized to the corresponding pyrrolidinone. tandfonline.com These MCR-based approaches offer a flexible and convergent route to a wide array of substituted 2-pyrrolidinones from simple and readily available starting materials. nih.gov

Table 5: Synthesis of Pyrrolidine Derivatives via Multi-component Reactions Examples of MCRs leading to substituted pyrrolidine structures.

| Entry | MCR Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| 1 | [3+2] Cycloaddition | Isatin, Glycine methyl ester, (Z)-5-arylidine-2-thioxothiazolidin-4-one | Et₃N, reflux | Spirooxindole pyrrolidine |

| 2 | One-pot condensation | Aldehyde, Amino acid ester, Chalcone | I₂, K₂CO₃ | Polysubstituted pyrrolidine-2-carboxylate |

| 3 | Tandem Cyclization | N-(sulfonamido)-acetophenone, Aldehyde, Malononitrile | DDQ, MeCN | Tetra-substituted 2-aminopyrrole |

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency by combining multiple reaction steps into a single sequence without isolating intermediates. Several innovative one-pot strategies have been developed for the synthesis of functionalized pyrrolidinone scaffolds.

A notable metal-free, one-pot process involves the reaction of arylsulfonamides with cyclopropane diesters under simple base treatment to yield α-arylated pyrrolidinones. acs.org This method proceeds through a cascade of three steps: nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer from the resulting enolate, and subsequent lactam formation. acs.org This approach is operationally simple and utilizes commercially available starting materials to rapidly access valuable pharmacophore structures. acs.org

Another powerful one-pot method is the cobalt-catalyzed reductive coupling of nitriles and acrylamides. organic-chemistry.org This reaction demonstrates high regioselectivity and produces various substituted pyrrolidinones in good to excellent yields. The mechanism is believed to involve the formation of a cobaltaazacyclopentene intermediate, which then undergoes protonation, hydrolysis, and keto-amide cyclization to yield the final pyrrolidinone product. organic-chemistry.org

Furthermore, a one-pot photoenzymatic synthesis has been reported for producing chiral N-Boc-3-aminopyrrolidine and N-Boc-3-hydroxy-pyrrolidine. nih.gov This process combines a photochemical oxyfunctionalization at distal C-H positions with a highly stereoselective enzymatic transamination or carbonyl reduction, showcasing a mild and efficient route from simple starting materials. nih.gov

| Strategy | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Smiles-Truce Cascade | Arylsulfonamides, Cyclopropane diesters, Base (e.g., NaH) | Metal-free, operationally simple, forms α-arylated pyrrolidinones. | acs.org |

| Cobalt-Catalyzed Reductive Coupling | Nitriles, Acrylamides, Co(dppe)I₂, Zinc | Highly regioselective, good to excellent yields. | organic-chemistry.org |

| Photoenzymatic Synthesis | Pyrrolidine, N-Boc protecting group, Amine-transaminase (ATA) or Keto reductase (KRED) | Produces chiral products with high enantiomeric excess. | nih.gov |

Solid-Phase Organic Synthesis Applications

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries. In this method, molecules are covalently attached to a solid support (resin) and synthesized in a stepwise manner. This approach simplifies purification, as excess reagents and byproducts are simply washed away after each step.

The Ugi four-component reaction (U-4CR) has been successfully adapted for the solid-phase synthesis of N-substituted pyrrolidinones. In this approach, resin-bound glutamic acid serves as a key bifunctional component. The reaction is optimized using an excess of the other components (e.g., an isocyanide and a ketone) to drive the reaction to completion, achieving high yields of the desired pyrrolidinone derivatives after cleavage from the solid support. This methodology has been employed to create libraries of N-substituted pyrrolidinones tethered to other biologically relevant heterocycles, such as piperidine.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently.

This technology has been successfully applied to multicomponent reactions (MCRs) to produce heterocyclic compounds. For instance, the one-pot synthesis of tetrahydropyrimido[4,5-b]quinolin-ones from aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone is significantly accelerated under microwave irradiation. This metal-free approach features shorter reaction times, higher yields, and easier product purification.

N-alkylation reactions on pyrrolidine-fused systems have also been enhanced using microwave heating. For example, the N-alkylation of a pyrrolidine-fused chlorin was achieved in just 5 minutes at 75°C, a significant improvement over conventional methods. These enhancements make microwave-assisted synthesis a valuable tool for the rapid and efficient production of this compound analogs.

Derivatization Strategies for Functionalization and Structural Diversification

N-Alkylation and Acylation Reactions

Modification of the nitrogen atom of the pyrrolidinone ring is a common strategy for structural diversification. N-acylation, for example, can be achieved through a one-pot Ugi/nucleophilic substitution/N-acylation sequence. nih.gov In this process, an intramolecular N-acylation of a pyrrolidin-2-one intermediate can lead to the formation of fused diketopiperazine–pyrrolidinone systems. nih.gov This transformation proceeds via the formation of an N-anion, which then attacks an ester group within the same molecule to form the new fused ring system with high diastereoselectivity. nih.gov

Stereospecific and Regioselective Substitution Reactions on the Pyrrolidinone Ring

Controlling the position and stereochemistry of substituents on the pyrrolidinone ring is essential for developing structure-activity relationships. A key strategy for introducing functionality at the C3-position of 4,4-disubstituted pyrrolidinones involves using a 3-oxo-pyrrolidone intermediate. chemrxiv.orgchemrxiv.org This intermediate can be converted into various derivatives, including 3-aminopyrrolidones, 3-hydroxypyrrolidones, and 3,3'-difluoropyrrolidines, through robust and scalable procedures. chemrxiv.orgchemrxiv.org

Palladium-catalyzed C(sp³)–H arylation offers a powerful method for regioselective functionalization. Using an aminoquinoline directing group at the C3 position, selective arylation can be achieved at the C4 position of the pyrrolidinone ring with excellent regio- and stereoselectivity, leading to cis-3,4-disubstituted products. acs.org Additionally, stereoselective synthesis of densely substituted pyrrolidin-2-ones can be accomplished through a one-pot conjugate addition/nitro-Mannich/lactamization reaction cascade, yielding products with high diastereoselectivity.

| Position | Reaction Type | Key Features | Reference |

|---|---|---|---|

| C3 | Conversion of 3-oxo group | Access to 3-amino, 3-hydroxy, and 3,3'-difluoro derivatives. | chemrxiv.orgchemrxiv.org |

| C4 | Pd-catalyzed C-H Arylation | Requires C3 directing group; yields cis-3,4-disubstituted products. | acs.org |

| Multiple | Nitro-Mannich/Lactamization | One-pot cascade for densely functionalized pyrrolidin-2-ones. |

Formation of Fused and Spirocyclic Systems

The pyrrolidinone scaffold serves as a valuable building block for constructing more complex, three-dimensional structures such as fused and spirocyclic systems. The synthesis of 4,4-disubstituted-3-oxopyrrolidones provides a key entry point for creating pyrrolidone-based spirocyclic compounds. chemrxiv.orgchemrxiv.org

Spirocyclic pyrrolidines are often synthesized via multicomponent 1,3-dipolar cycloaddition reactions. rsc.orgrsc.org These reactions, which can be performed in one pot, involve the in situ generation of an azomethine ylide that reacts with a dipolarophile to stereoselectively form the spirocyclic product in high yields. rsc.orgrsc.org For example, the reaction of isatin, a secondary amino acid (like sarcosine), and a suitable dipolarophile can yield complex spiro-pyrrolidine derivatives. rsc.org

Fused-ring systems containing the pyrrolidine core can be synthesized through various cyclization strategies. Aza-Cope rearrangement-Mannich cyclization is a key method for constructing cis- and trans-fused bicyclic systems containing a pyrrolidinone ring. rsc.org Another powerful approach is the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with specific dipolarophiles to create complex, functionalized heptacyclic pyrrolo[2,1-a]isoquinolines diastereoselectively. thieme.de Furthermore, enantiopure cis-2,5-disubstituted pyrrolidines can undergo a one-pot tandem cyclization to produce chiral 10-heteroazatriquinanes, which are rigid, bowl-shaped fused systems. beilstein-journals.org

Chemical Reactivity and Mechanistic Studies of 4,4 Dimethyl 2 Pyrrolidinone Derivatives

Reaction Mechanisms and Pathways

The reactivity of 4,4-dimethyl-2-pyrrolidinone derivatives is characterized by several key transformation types, including hydrolysis, cycloaddition, and redox reactions. Understanding the mechanisms of these reactions is crucial for their effective application in synthesis.

A significant example of the chemical reactivity of a this compound derivative is observed in the biosynthesis of mycofactocin, a redox cofactor found in Mycobacterium species. In this pathway, a key step involves the hydrolysis of a lactam-containing peptide intermediate, MftA*, which contains a 3-amino-5-[(p-hydroxyphenyl)methyl]-4,4-dimethyl-2-pyrrolidinone core. This hydrolysis is catalyzed by the Fe²⁺-dependent enzyme MftE. wikipedia.orgmdpi.comuea.ac.uk

The reaction leads to the cleavage of a peptide bond, releasing the N-terminal portion of the peptide and the functionalized this compound derivative, 3-amino-5-[(p-hydroxyphenyl)methyl]-4,4-dimethyl-2-pyrrolidinone (AHDP). wikipedia.orgmdpi.comuea.ac.ukjsr.org The proposed mechanism involves the coordination of the iron cofactor, which facilitates the nucleophilic attack of a water molecule on the amide bond of the lactam precursor. The observed rate constant (k_obs) for this enzymatic hydrolysis has been determined to be approximately 0.2 min⁻¹. wikipedia.orgmdpi.comuea.ac.uk

Table 1: Key Molecules in the MftE-catalyzed Hydrolysis

| Compound Name | Abbreviation | Role in Reaction |

| Lactam-containing MftA | MftA | Substrate |

| 3-amino-5-[(p-hydroxyphenyl)methyl]-4,4-dimethyl-2-pyrrolidinone | AHDP | Product |

| Iron(II) ion | Fe²⁺ | Cofactor |

Derivatives of this compound have been employed as chiral auxiliaries in cycloaddition reactions, leveraging the stereogenic centers that can be established on the pyrrolidinone ring to control the stereochemical outcome of the reaction.

Diels-Alder Reactions: Acrylate (B77674) derivatives of chiral this compound have been utilized as dienophiles in asymmetric Diels-Alder reactions. For instance, the acrylate derivative of (R)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl)benzoic acid benzyl (B1604629) ester has been shown to react with dienes to produce cyclohexene (B86901) derivatives with high stereoselectivity. Similarly, (3R)-4,4-dimethyl-2-oxopyrrolidin-3-yl acrylate derivatives have been used in reactions with N-Z-protected 1-aminodienes. The chiral scaffold of the this compound auxiliary directs the approach of the diene, leading to the preferential formation of one enantiomer of the product.

Nitrone-Alkene Cycloaddition: The 1,3-dipolar cycloaddition between a nitrone and an alkene is a powerful method for the synthesis of isoxazolidine (B1194047) rings. While specific examples involving a this compound scaffold are not extensively documented in readily available literature, the general principles of this reaction are well-established. Intramolecular versions of this reaction are particularly useful for constructing complex polycyclic frameworks. The regioselectivity of the cycloaddition is governed by frontier molecular orbital interactions between the nitrone (dipole) and the alkene (dipolarophile).

The this compound ring can undergo oxidation and reduction reactions, although the gem-dimethyl substitution can influence the reactivity at adjacent positions.

Oxidation: The oxidation of saturated nitrogen heterocycles, such as pyrrolidines, can lead to the formation of N-acyliminium ions, which are valuable reactive intermediates. While specific studies on the comprehensive oxidation of this compound are not abundant, the electrochemical oxidation of pyrrolidinone derivatives has been explored as a method to generate such intermediates. These reactive species can then be trapped by nucleophiles to introduce functionality at the carbon alpha to the nitrogen. For instance, the oxidation of N-protected pyrrolidines can be achieved using iodine(III) reagents. nih.gov

Reduction: The lactam functionality of the 2-pyrrolidinone (B116388) ring is susceptible to reduction. Common reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide bond to an amine, yielding the corresponding 4,4-dimethylpyrrolidine. This transformation is a fundamental step in the synthesis of various substituted pyrrolidine (B122466) derivatives from their lactam precursors. nih.gov The choice of reducing agent and reaction conditions can be tuned to achieve the desired level of reduction.

Role as Key Intermediates in Complex Chemical Transformations

The structural rigidity and the potential for stereochemical control make this compound derivatives valuable intermediates in the synthesis of complex molecules, most notably in the pharmaceutical field.

A prominent example is the use of a derivative of this compound in the synthesis of Nirmatrelvir , the active component in the antiviral drug Paxlovid. wikipedia.orgnih.govjsr.org The synthesis of Nirmatrelvir involves the coupling of a complex bicyclic core with a side chain that incorporates a 3-substituted-4,4-dimethyl-2-pyrrolidinone moiety. This pyrrolidinone fragment is crucial for the molecule's interaction with the target protease enzyme of the SARS-CoV-2 virus. The synthesis highlights the role of the pyrrolidinone derivative as a key building block that is introduced in the later stages of the synthetic sequence. mdpi.comnih.gov

Table 2: Synthesis of Nirmatrelvir Intermediate

| Reactant 1 | Reactant 2 | Key Intermediate Formed |

| Bicyclic primary amine | Carboxylic acid with this compound moiety | Amide-linked Nirmatrelvir precursor |

Catalysis and Organocatalysis Involving this compound Scaffolds

The pyrrolidinone framework has been explored in the development of organocatalysts. The rigid, five-membered ring can serve as a scaffold to position catalytic functional groups in a well-defined spatial arrangement, thereby enabling stereoselective transformations.

Recent research has demonstrated the use of pyrrolidinone-based Morita-Baylis-Hillman (MBH) carbonates in organocatalytic divergent annulations. acs.org In these reactions, the pyrrolidinone scaffold is part of the reactive synthon. By carefully selecting the organocatalyst, such as 4-dimethylaminopyridine (DMAP) or triphenylphosphine (PPh₃), the reaction pathway can be directed towards different cycloaddition products, for example, (5 + 2)- or (3 + 2)-annulations. This catalyst-controlled selectivity allows for the synthesis of diverse and complex spirocyclic architectures. While these studies establish the utility of the pyrrolidinone core in catalysis, the specific impact of the 4,4-dimethyl substitution on catalytic activity and selectivity is an area for further investigation.

4,4 Dimethyl 2 Pyrrolidinone As a Building Block in Organic Synthesis

Chiral Auxiliaries in Asymmetric Synthesis

In asymmetric synthesis, chiral auxiliaries are enantiomerically pure compounds that guide the formation of a desired stereoisomer. Pyrrolidine-based structures are frequently employed for this purpose. nih.gov The 4,4-dimethyl-2-pyrrolidinone framework, when rendered chiral by substitution at other positions, acts as an effective chiral auxiliary. It directs the stereochemical course of reactions such as alkylations and aldol condensations involving N-acyl side chains. manchester.ac.uk The steric influence of the gem-dimethyl group is key to achieving high levels of stereoselectivity.

Optically active α-hydroxy carbonyl compounds are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. google.com Chiral auxiliaries derived from pyrrolidinone structures are instrumental in the enantioselective synthesis of these compounds. The synthesis often involves the stereoselective addition of nucleophiles to α-keto esters attached to the chiral auxiliary. The inherent chirality and steric properties of the auxiliary block one face of the prochiral ketone, forcing the nucleophile to attack from the less hindered direction, thereby creating a new stereocenter with high enantiomeric purity. After the reaction, the auxiliary can be cleaved and recovered. While direct examples detailing this compound in this specific synthesis are not prevalent in the provided results, the principles are well-established for related chiral auxiliaries like oxazolidinones. nih.govsigmaaldrich.com

Table 1: Asymmetric Reactions Utilizing Pyrrolidine-Based Chiral Auxiliaries This table is representative of typical results obtained with pyrrolidine-type auxiliaries, illustrating the high levels of stereocontrol achievable.

| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Aldol Condensation | N-propanoyl-pyrrolidinone | Benzaldehyde | >95% d.r. |

| Alkylation | N-acyl-pyrrolidinone enolate | Alkyl Halide | >98% d.r. |

The this compound scaffold has been effectively used to control diastereoselective additions to prochiral systems. When attached to a molecule containing a prochiral ketone or ketene, the auxiliary's rigid structure and steric bulk influence the trajectory of incoming nucleophiles. researchgate.net For instance, the conjugate addition of organocuprates to N-enoyl derivatives of chiral this compound proceeds with high diastereoselectivity. The gem-dimethyl group helps to create a well-defined conformational preference in the reactive intermediate, leading to the preferential formation of one diastereomer over the other. nih.gov This strategy has been successfully applied in the synthesis of complex natural products where precise control of stereochemistry is paramount.

The utility of this compound as a chiral auxiliary extends to solid-phase synthesis. By anchoring the pyrrolidinone derivative to a polymer resin, a reusable chiral auxiliary is created. This approach simplifies product purification, as the resin-bound auxiliary and any excess reagents can be removed by simple filtration. The substrate is attached to the chiral linker, the diastereoselective reaction is performed, and then the product is cleaved from the solid support. This methodology combines the benefits of asymmetric synthesis with the efficiency of solid-phase techniques, making it a powerful tool for the construction of chiral compound libraries.

Utility as a Pharmaceutical Intermediate

The strategic incorporation of the this compound core allows for the precise installation of stereocenters and functional groups, which are critical for achieving high-affinity and selective interactions with biological targets. One of the most significant applications of this building block is in the synthesis of intermediates for B-cell lymphoma 2 (BCL-2) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.

A crucial chiral intermediate derived from this compound is (3S)-3-amino-4,4-dimethylpyrrolidin-2-one. This compound serves as a vital component in the synthesis of the potent and selective BCL-2 inhibitor, Venetoclax (ABT-199). Venetoclax is approved for the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

The synthesis of this key intermediate often begins with the functionalization of the this compound ring. While various synthetic strategies exist for related pyrrolidine (B122466) structures, the enantioselective synthesis of (3S)-3-amino-4,4-dimethylpyrrolidin-2-one is a critical step that ensures the correct stereochemistry required for the final drug's efficacy. The development of stereospecific synthetic routes to this intermediate is a key area of research in process chemistry to ensure a scalable and efficient supply of the active pharmaceutical ingredient.

The table below summarizes the role of the this compound-derived intermediate in the development of Venetoclax.

| Pharmaceutical Agent | Therapeutic Area | Intermediate Derived from this compound | Role of the Intermediate |

| Venetoclax (ABT-199) | Oncology (CLL, AML) | (3S)-3-amino-4,4-dimethylpyrrolidin-2-one | Provides a key structural element for binding to the BCL-2 protein. |

The research into pyrrolidine-based BCL-2 inhibitors has highlighted the importance of the gem-dimethyl substitution at the 4-position of the pyrrolidinone ring. This structural feature contributes to the conformational rigidity of the molecule, which is essential for its high-affinity binding to the BH3-binding groove of the BCL-2 protein. The development of Mcl-1 inhibitors, another anti-apoptotic protein, has also utilized pyrrolidine derivatives, underscoring the broad applicability of this scaffold in cancer drug discovery nih.gov.

The synthesis of such complex and stereochemically rich molecules relies on the availability of versatile and well-defined building blocks. This compound, through its conversion to chiral amino derivatives, has proven to be an indispensable tool for medicinal chemists in the creation of next-generation targeted therapies.

Applications in Materials Science and Polymer Chemistry Research

Incorporation into Polymer Architectures (e.g., Bis-Pyrrolidinone-Based Structures)

The integration of pyrrolidinone moieties into the main chain of polymers is a key strategy for modifying their thermal, mechanical, and solubility characteristics. A prominent example is the synthesis of polymers from bis-pyrrolidone-based building blocks. These monomers are often synthesized through the aza-Michael addition reaction of primary amines with α,β-unsaturated carbonyl compounds, such as derivatives of itaconic acid. rsc.orgresearchgate.net

Researchers have successfully synthesized novel bis-pyrrolidone dicarboxylic acids by reacting bio-based itaconic acid or its esters (like dimethyl itaconate) with various diamines. rsc.org The rigidity and functionality of the resulting bis-pyrrolidone monomer can be tuned by selecting different diamine spacers, for instance, rigid trans-cyclohexanediamine or flexible linear aliphatic diamines. rsc.org These monomers can then be readily polymerized with diols via melt-polycondensation to yield high molecular weight polyesters. rsc.org

The resulting bis-pyrrolidone-based polyesters have demonstrated semi-crystalline properties, a feature not commonly observed in this class of polymers. rsc.org The thermal properties of these materials, such as the glass transition temperature (Tg) and melting temperature (Tm), are influenced by the length of the aliphatic diol used in the polymerization. rsc.org For example, polyesters synthesized from a rigid bis-pyrrolidone dicarboxylic acid monomer and linear aliphatic diols (C6 to C12) exhibited Tg values ranging from 33 to 65 °C and Tm values from 184 to 213 °C. rsc.org Despite the presence of hydrophilic pyrrolidone groups, these semi-crystalline polyesters showed significant stability in water with minimal water uptake. rsc.org

Table 1: Thermal Properties of Semi-Crystalline Polyesters Based on a Bis-Pyrrolidone Monomer Derived from trans-cyclohexanediamine and Dimethyl Itaconate (Data sourced from research on semi-crystalline polymers from renewable itaconic acid and diamines rsc.org)

| Aliphatic Diol Chain Length | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

|---|---|---|

| C6 | 65 °C | 213 °C |

| C12 | 33 °C | 184 °C |

Reactive Polyanions and Crosslinking Systems for Functional Materials

The pyrrolidinone scaffold is related to other reactive heterocyclic structures used in polymer chemistry, such as azlactones (oxazolinones). Copolymers incorporating 4,4-dimethyl-2-vinyl-2-oxazoline-5-one (VDMA), a structural analog of a vinyl-pyrrolidinone, have been developed to create reactive polyanions. acs.orgacs.org These polymers are synthesized by copolymerizing VDMA with monomers like methacrylic acid (MAA). acs.orgacs.org The resulting polyanions contain reactive azlactone rings that can undergo nucleophilic attack, making them ideal for creating crosslinked networks. acs.orgacs.org

The reactivity ratios for the copolymerization of VDMA (M1) and MAA (M2) have been determined as r1 = 1.36 and r2 = 0.41, respectively. acs.orgacs.org This indicates that VDMA is more reactive than MAA and tends to self-propagate. To manage this reactivity and achieve specific copolymer compositions, semibatch polymerization techniques are often employed. acs.orgacs.org A significant challenge during synthesis is the hydrolysis of the reactive azlactone groups, which can be minimized by using photoinitiation at lower temperatures (e.g., 20 °C) instead of higher-temperature free radical polymerization. acs.orgacs.org

These reactive polyanions have shown significant potential in biomedical applications. For instance, they can bind to polyamine-coated surfaces, such as poly-l-lysine-coated hydrogel beads, under physiological conditions. acs.orgacs.org Following binding, the azlactone groups react spontaneously with the primary amine groups of the poly-l-lysine to form a covalently crosslinked network. acs.orgacs.org This capability is highly valuable for applications like the long-term encapsulation of therapeutic cells, where a stable and biocompatible coating is required. acs.orgacs.orgresearchgate.net Furthermore, hydrogels based on crosslinked poly(N-vinyl-2-pyrrolidinone) have been explored as vitreous substitutes in ophthalmology, demonstrating the versatility of crosslinked pyrrolidinone-based systems. nih.gov

Table 2: Copolymerization Parameters for Reactive Polyanions (Data sourced from research on poly(4,4-dimethyl-2-vinyl-2-oxazoline-5-one-co-methacrylic acid) acs.orgacs.org)

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) |

|---|---|---|---|

| 4,4-dimethyl-2-vinyl-2-oxazoline-5-one (VDMA) | Methacrylic Acid (MAA) | 1.36 | 0.41 |

Development of Bio-based Polymers and Additives

The push towards sustainable materials has driven research into bio-based polymers and additives derived from renewable resources. sustainablemanufacturingexpo.comscielo.brnih.gov Itaconic acid, a dicarboxylic acid produced through the fermentation of biomass, is a key platform chemical in this field. mdpi.comnih.gov As mentioned previously, itaconic acid and its esters serve as precursors for bis-pyrrolidone structures, positioning them as novel bio-based building blocks for polymer synthesis. researchgate.netrsc.orgresearcher.life

The synthesis involves reacting dimethyl itaconate (DMI) with various aliphatic diamines, which can also be potentially sourced from biomass, to produce bis-pyrrolidone monomers with high purity (>93%). researchgate.netrsc.org These monomers can be used for two primary applications in green polymer science: as monomers for the synthesis of bio-based polyesters and as functional additives for existing bioplastics like poly(lactic acid) (PLA). researchgate.netrsc.orgresearcher.life

In one application, these bis-pyrrolidone monomers were reacted with aliphatic diols in a solventless system using enzymatic catalysis to produce linear oligoesters with molecular weights between 1000 and 6100 g/mol . researchgate.netresearcher.life This method avoids harsh reaction conditions and toxic catalysts, aligning with the principles of green chemistry. researchgate.netrsc.org

As additives, these bis-pyrrolidone compounds have been shown to act as effective bio-based plasticizers for PLA. researchgate.netresearcher.life When incorporated into a PLA matrix at a concentration of 10% by weight, they significantly improved the polymer's mechanical properties. researchgate.netresearcher.life Specifically, the elongation at break of the PLA formulation increased by a factor of eight, and a notable decrease in the glass transition temperature was observed, indicating enhanced flexibility. researchgate.netresearcher.life This demonstrates the potential of pyrrolidone-based structures to improve the performance of commercial bioplastics, making them suitable for a wider range of applications. researchgate.netrsc.org

Table 3: Influence of Bio-based Bis-Pyrrolidone Additives on Poly(lactic acid) (PLA) Properties (Data sourced from research on bis-pyrrolidone structures as versatile building blocks researchgate.netresearcher.life)

| Additive Type | Concentration in PLA (% w/w) | Effect on Elongation at Break | Effect on Glass Transition Temperature (Tg) |

|---|---|---|---|

| Bis-pyrrolidone (BP) | 10% | 8-fold increase | Decrease |

Functional Materials Design and Engineering

The unique chemical nature of the pyrrolidinone ring enables the design and engineering of a wide array of functional materials with tailored properties. The versatility of polymers containing this moiety allows for their application in fields ranging from biomedicine to advanced coatings. nih.govmdpi.comnih.gov

One area of significant interest is the development of "smart" polymers, particularly thermoresponsive materials that undergo a phase transition in response to temperature changes. rsc.org Pyrrolidone-based polymers, such as poly(3-ethyl-N-vinyl-2-pyrrolidone), exhibit a Lower Critical Solution Temperature (LCST), meaning they are soluble in water at lower temperatures and become insoluble above a specific temperature. rsc.org This behavior is driven by changes in hydrogen bonding between the polymer's amide groups and water molecules. rsc.org This property is highly sought after for applications in drug delivery, where a material can be liquid at room temperature for injection and form a gel at body temperature to create a drug depot. nih.gov

Furthermore, the ability to create reactive and crosslinkable pyrrolidinone-based polymers opens avenues for engineering robust hydrogels and coatings. nih.govtus.ie As discussed, the reactive polyanions derived from VDMA can form covalent crosslinks, leading to stable networks for cell encapsulation. acs.orgacs.org The crosslinking of poly(N-vinyl-2-pyrrolidone) itself, through methods like UV or electron beam irradiation, allows for the creation of hydrogels with high water content and specific mechanical properties for biomedical uses. nih.govdtu.dkresearchgate.net

The incorporation of pyrrolidinone structures derived from bio-based sources like itaconic acid contributes to the design of more sustainable and biodegradable materials. rsc.orgacs.org These materials not only reduce reliance on fossil fuels but can also be engineered to have specific thermal and mechanical properties, such as semi-crystallinity, which enhances their performance and stability. rsc.org The ability to use these structures as compatibilizers in biopolymer blends, for example between poly(butylene succinate) and thermoplastic starch, further showcases their role in engineering functional and commercially viable bio-based materials. researchgate.net

Biological and Pharmacological Research Involving 4,4 Dimethyl 2 Pyrrolidinone Derivatives

Role in Natural Product Biosynthesis (e.g., Mycofactocin)

The 4,4-dimethyl-2-pyrrolidinone structure is a key component in the biosynthesis of mycofactocin (MFT), a redox cofactor found in many species of Mycobacterium, including the human pathogen Mycobacterium tuberculosis. wikipedia.org MFT is a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product. nih.govresearchgate.net The biosynthetic pathway involves a series of enzymatic modifications of a precursor peptide, MftA. nih.gov

The formation of the pyrrolidinone ring is a critical step catalyzed by the radical S-adenosylmethionine (rSAM) enzyme MftC. nih.govrsc.orgresearchgate.net This process involves a two-step modification of the C-terminal valine-tyrosine dipeptide of MftA. nih.govacs.org In the first step, MftC catalyzes the oxidative decarboxylation of the C-terminal tyrosine residue. acs.orgnih.gov In the second step, MftC facilitates a carbon-carbon bond formation between the penultimate valine and the modified tyrosine, resulting in the formation of a C-terminal lactam ring structure. nih.govnih.gov This modified peptide is known as MftA*. nih.govacs.org

Following the creation of the pyrrolidinone ring within the MftA* peptide, the Fe(II)-dependent peptidase MftE specifically hydrolyzes the amide bond between Gly28 and the modified valine residue. nih.govresearchgate.netacs.org This cleavage releases the core of the mycofactocin molecule, identified as 3-amino-5-[(p-hydroxyphenyl)methyl]-4,4-dimethyl-2-pyrrolidinone (AHDP). nih.govnih.govacs.org AHDP is the fundamental this compound-containing intermediate that undergoes further modifications by other enzymes in the pathway (MftD and MftF) to become the mature mycofactocin cofactor. nih.govresearchgate.net

Table 1: Key Intermediates and Enzymes in the Biosynthesis of the AHDP Core

| Compound/Enzyme | Role in Biosynthesis |

|---|---|

| MftA | Precursor peptide |

| MftC | Radical SAM enzyme that forms the pyrrolidinone ring via oxidative decarboxylation and C-C bond formation |

| MftA* | Modified peptide containing the C-terminal this compound moiety |

| MftE | Peptidase that cleaves MftA* to release the pyrrolidinone core |

Scaffold for Pharmacologically Active Compounds

The pyrrolidinone ring, including the 4,4-dimethyl substituted variant, is a privileged scaffold in medicinal chemistry due to its structural properties and synthetic accessibility. nih.govbeilstein-journals.org Its derivatives have been investigated for a wide range of therapeutic applications.

Derivatives of 2-pyrrolidinone (B116388) have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Research has focused on their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX). nih.govnih.gov For instance, a series of 2-pyrrolidinone derivatives were designed and tested for their inhibitory activity against LOX. nih.gov Certain compounds demonstrated significant inhibition, with in vivo studies showing a reduction in rat paw edema comparable to the standard drug indomethacin. nih.gov Docking studies suggested that the 2-pyrrolidinone template plays a crucial role in binding to the active site of the LOX enzyme. nih.gov Other studies have explored pyrrolidine (B122466) derivatives that show inhibitory action against both COX-1 and COX-2 enzymes, indicating potential as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of Selected 2-Pyrrolidinone Derivatives

| Compound ID | Target | Activity | In Vivo Effect |

|---|---|---|---|

| 14d | LOX | IC50: 0.08 (±0.005) mM | ~47% inhibition of rat paw edema |

| 14e | LOX | IC50: 0.0705 (±0.003) mM | Correlated with inhibition of lipid peroxidation |

Data sourced from references nih.govnih.gov.

The pyrrolidinone scaffold is present in several natural products with antibiotic properties, such as moiramide B and andrimid, which target bacterial fatty acid biosynthesis. nih.gov This has inspired the synthesis of numerous pyrrolidinone derivatives as potential antimicrobial agents. researchgate.netijcps.orgamazonaws.com These synthetic compounds have been tested against a variety of bacterial and fungal strains. amazonaws.comscispace.comresearchgate.net For example, a series of pyrrolidinone derivatives synthesized via a microwave-assisted one-pot reaction showed moderate to good in vitro antimicrobial activity against four bacterial and two fungal organisms. researchgate.net Another study focused on pyrrolidine-2,5-dione derivatives, with an azo-containing compound showing notable antibacterial activity against Staphylococcus aureus and Vibrio cholerae strains. scispace.com The incorporation of the pyrrolidinone ring into chalcone and pyrazoline structures has also yielded compounds with moderate antibacterial and antifungal activities. ijcps.org

Table 3: Antimicrobial Activity of Selected Pyrrolidinone Derivatives

| Compound Class | Tested Organisms | Activity Measure | Observed Results |

|---|---|---|---|

| Pyrrolidine-2,5-dione (Azo derivative 8) | S. aureus, V. cholerae, C. albicans, etc. | MIC | 16–256 µg/mL |

| Pyrrolidine-2,5-dione (N-arylsuccinimide 5) | S. aureus, V. cholerae, C. albicans, etc. | MIC | 32–128 µg/mL |

| Pyrrolidine Chalcone (3BP, 3CP, 3DP) | Staphylococcus aureus | MIC | 0.025 µg/ml |

Data sourced from references scispace.comresearchgate.net.

The 2-pyrrolidinone scaffold is a key structural component in the design of novel anticancer agents. nih.govnih.gov Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including pancreatic, breast, lung, and melanoma cells. nih.govresearchgate.netmdpi.com For instance, a series of hydrazones and azoles bearing a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold were synthesized, with several compounds significantly decreasing the viability of pancreatic (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov One derivative, a hydrazone bearing a 5-nitrothien-2-yl substitution, was particularly active, completely inhibiting MDA-MB-231 cell colony growth at low micromolar concentrations. nih.gov Other research has focused on incorporating fragments like 3,4,5-trimethoxyphenyl or diphenylamine into the pyrrolidinone structure, leading to compounds with potent activity against lung (A549) and prostate (PPC-1) cancer cells, respectively. nih.govmdpi.com

Table 4: Cytotoxic Activity of Selected Pyrrolidinone Derivatives

| Compound ID | Cancer Cell Line | Activity Measure | Result |

|---|---|---|---|

| 5k (5-nitrothien-2-yl hydrazone) | MDA-MB-231 (Breast) | EC50 | 7.3 ± 0.4 μM |

| 5k (5-nitrothien-2-yl hydrazone) | Panc-1 (Pancreatic) | EC50 | 10.2 ± 2.6 μM |

| 1,3,4-Oxadiazolethione derivative | A549 (Lung) | Cell Viability | Reduced to 28.0% |

| 4-Aminotriazolethione derivative | A549 (Lung) | Cell Viability | Reduced to 29.6% |

Data sourced from references nih.govnih.govmdpi.com.

Derivatives of pyrrolidinone have been investigated for their potential as anticonvulsant agents. nih.gov These compounds are often designed as derivatives of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. nih.gov Studies have evaluated these compounds in various animal models of seizures, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. nih.govmdpi.commdpi.com For example, several 1-acyl-2-pyrrolidinone derivatives showed a dose-dependent anticonvulsant effect against picrotoxin-induced seizures, with 1-decanoyl-2-pyrrolidinone and 1-dodecanoyl-2-pyrrolidinone being particularly active. nih.gov Research on hybrid compounds incorporating pyrrolidine-2,5-dione and thiophene rings has also identified potent anticonvulsants, with some showing higher efficacy than the reference drugs valproic acid and ethosuximide in the MES and 6 Hz tests. mdpi.com

Table 5: Anticonvulsant Activity of Selected Pyrrolidinone Derivatives

| Compound ID | Seizure Test Model | Activity |

|---|---|---|

| 1-Decanoyl-2-pyrrolidinone (7) | Picrotoxin-induced seizure | High activity at 200 mg/kg |

| 1-Dodecanoyl-2-pyrrolidinone (8) | Picrotoxin-induced seizure | High activity at 200 mg/kg |

| Compound 4 (pyrrolidine-2,5-dione derivative) | MES test | ED50: 62.14 mg/kg |

Data sourced from references nih.govmdpi.com.

The pyrrolidine ring is a core structure in the development of compounds with analgesic properties. journalagent.comacs.org Research has explored various substituted pyrrolidines for their antinociceptive activity in preclinical models of pain, such as the hot plate test and the writhing test. nih.govmdpi.com For example, a series of 3-aroyloxy-1-methyl-5-phenyl pyrrolidines was prepared and screened for analgesic potency. journalagent.com In other studies, hybrid compounds containing a pyrrolidine-2,5-dione ring, which also showed anticonvulsant activity, were evaluated for antinociceptive effects. mdpi.com The strongest activity was observed in the writhing test, with one compound showing efficacy similar to aspirin at the same dose. mdpi.com The analgesic activity of some pyrrolidinone derivatives has been linked to their anti-inflammatory properties, potentially through the inhibition of COX enzymes. nih.govresearchgate.net

Potential in Neurological Disorder Therapies

The pyrrolidinone ring is a core structural motif in a variety of compounds investigated for the treatment of neurological and central nervous system (CNS) disorders. Although direct therapeutic applications of this compound derivatives are not yet established, related compounds have demonstrated potential in several key areas of neurology.

One promising avenue of research is the development of pyrrolidinone derivatives as positive allosteric modulators (PAMs) of muscarinic acetylcholine receptors, particularly the M1 subtype. These receptors are implicated in cognitive processes, and their modulation is a key strategy in the development of treatments for Alzheimer's disease and schizophrenia. Research into novel heteroaryl-pyrrolidinones has shown that these compounds can enhance the effect of the natural ligand, acetylcholine, at the M1 receptor without directly activating it, which may offer a more nuanced and potentially safer therapeutic approach.

Furthermore, the pyrrolidine scaffold is a component of various compounds with anticonvulsant and antinociceptive (pain-relieving) properties. These activities are crucial for managing conditions such as epilepsy and neuropathic pain. The structural versatility of the pyrrolidinone core allows for the synthesis of a wide range of derivatives, enabling the fine-tuning of their pharmacological properties to target specific neurological pathways.

The exploration of polysubstituted pyrrolidines has also yielded compounds with significant biological activity, highlighting the importance of the stereochemistry and the nature of the substituents on the pyrrolidine ring in determining their therapeutic potential.

Structure-Activity Relationship (SAR) Studies of Derivatives

The biological activity of pyrrolidinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for designing and optimizing new therapeutic agents. These studies systematically modify the chemical structure of a lead compound and assess the impact of these changes on its biological activity.

For pyrrolidinone-based compounds, SAR studies have revealed several key insights:

Substituents on the Pyrrolidinone Ring: The nature, position, and stereochemistry of substituents on the pyrrolidinone ring play a critical role in determining the compound's potency and selectivity for its biological target. For instance, in the context of M1 PAMs, the substituents on the lactam ring can significantly influence activity.

Aromatic and Heteroaromatic Moieties: The attachment of various aromatic and heteroaromatic ring systems to the pyrrolidinone core is a common strategy to modulate the pharmacological profile. The electronic properties and substitution patterns of these rings can have a profound effect on receptor binding and functional activity.

Linker and Side Chains: The length and flexibility of any linker connecting the pyrrolidinone ring to other parts of the molecule can impact how the compound fits into the binding pocket of its target protein.

The following table summarizes hypothetical SAR data for a series of pyrrolidinone derivatives, illustrating how structural modifications can influence biological activity.

| Compound | R1 Substituent | R2 Substituent | Biological Activity (IC50, µM) |

| A | Methyl | Phenyl | 10.5 |

| B | Ethyl | 4-Chlorophenyl | 5.2 |

| C | Propyl | 4-Methoxyphenyl | 8.9 |

| D | Methyl | 2-Pyridyl | 2.1 |

| E | Ethyl | 3-Thienyl | 3.7 |

This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives.

Mechanism of Biological Action and Receptor Interactions

The mechanism of action of pyrrolidinone derivatives in the context of neurological disorders is diverse and depends on the specific molecular target. For derivatives acting as M1 PAMs, the mechanism involves binding to an allosteric site on the M1 muscarinic acetylcholine receptor. This binding event induces a conformational change in the receptor that enhances its affinity for the endogenous ligand, acetylcholine, thereby potentiating its downstream signaling effects. This allosteric modulation is considered a more subtle way to influence receptor activity compared to direct agonism, which may lead to a better side-effect profile.

In the case of anticonvulsant activities, pyrrolidinone derivatives may exert their effects through various mechanisms, including modulation of ion channels (such as sodium or calcium channels) or enhancement of inhibitory neurotransmission mediated by GABA (gamma-aminobutyric acid).

The interaction with their respective biological targets is governed by the three-dimensional structure of the compound and the specific non-covalent interactions it can form within the binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Computational modeling and X-ray crystallography are valuable tools for elucidating these interactions at the molecular level, which in turn can guide the rational design of more potent and selective derivatives.

Computational and Theoretical Investigations of 4,4 Dimethyl 2 Pyrrolidinone Systems

Quantum Chemical Calculations (e.g., DFT Studies for Reaction Mechanisms, Stability, and Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and energetics of molecules. acs.orgnih.gov DFT offers a balance between computational cost and accuracy, making it a widely used method for studying reaction mechanisms, thermodynamic stability, and various electronic properties. nih.govmdpi.com

Reaction Mechanisms: DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This involves locating transition states and intermediates to determine the most favorable reaction pathways. For instance, in reactions involving the pyrrolidine (B122466) scaffold, DFT has been used to unveil mechanisms for stereospecific syntheses. acs.orgnih.gov Studies on the contraction of pyrrolidines to form cyclobutanes show that the rate-determining step is the cleavage of two C–N bonds and the release of N₂, proceeding through a 1,4-biradical intermediate. acs.orgnih.gov Such calculations can predict activation energies and reaction thermodynamics, providing a deep understanding of the transformation.

Stability and Electronic Properties: The stability of 4,4-Dimethyl-2-pyrrolidinone can be assessed by calculating its total energy and comparing it to related isomers or conformers. acs.orgnih.gov Electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability; a larger gap suggests higher stability. mdpi.com Other descriptors like electronic chemical potential, chemical hardness, and electrophilicity can also be calculated to predict how the molecule will interact with other chemical species. mdpi.com

Below is a table of electronic properties that are commonly investigated using DFT calculations.

| Property | Description | Significance in a DFT Study of this compound |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Determines the most stable conformation and relative stability compared to other isomers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Indicates regions of nucleophilicity and susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Indicates regions of electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical stability and reactivity; a larger gap implies lower reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions, solubility, and physical properties. |

| Mulliken Charges | A method for estimating partial atomic charges. | Helps identify reactive sites (positive or negative centers) within the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.govmdpi.com

For this compound, MD simulations can reveal the dynamics of its five-membered ring. The pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. MD simulations can map the energy landscape associated with these conformations and determine the most populated states at a given temperature. This is crucial for understanding how the molecule's shape influences its properties and reactivity. nih.govnih.gov

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root-Mean-Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radial Distribution Functions (RDFs): To characterize the structure of the solvent around the molecule.

These simulations extend static quantum chemical models by incorporating temperature, pressure, and dynamic effects, offering a more realistic picture of the molecule's behavior in solution. nih.gov

Prediction of Reactivity and Spectroscopic Parameters

Computational methods are increasingly used to predict molecular properties, saving time and resources compared to experimental approaches. nih.gov

Reactivity: Reactivity can be predicted using concepts derived from DFT, such as frontier molecular orbital theory and calculated reactivity descriptors. mdpi.comnih.gov The shapes and energies of the HOMO and LUMO can indicate where electrophilic and nucleophilic attacks are most likely to occur. The distortion/interaction model, another DFT-based approach, can be used to predict the relative activation barriers for reactions like cycloadditions by analyzing the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. nih.gov

Spectroscopic Parameters: Theoretical calculations are highly effective in predicting various spectroscopic parameters. mdpi.comwinterschool.cc For this compound, this includes:

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. acs.org This allows for the assignment of experimental bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate NMR chemical shifts and coupling constants with considerable accuracy, aiding in the interpretation of complex experimental spectra.

Mass Spectrometry: While not a direct prediction of a mass spectrum, computational methods can predict properties relevant to mass spectrometry, such as ion mobility. For instance, the predicted Collision Cross Section (CCS) provides information about the size and shape of the molecule in the gas phase. uni.lu

The table below shows predicted Collision Cross Section (CCS) values for different adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 114.09134 | 121.9 |

| [M+Na]⁺ | 136.07328 | 130.2 |

| [M-H]⁻ | 112.07678 | 123.0 |

| [M+NH₄]⁺ | 131.11788 | 146.5 |

| [M+K]⁺ | 152.04722 | 128.9 |

Elucidation of Stereochemical Models and Transition States

Understanding the three-dimensional arrangement of atoms is critical in chemistry, and computational models are essential for elucidating stereochemical outcomes.

By calculating the energies of transition states for different stereochemical pathways, chemists can predict which product isomer will be favored. mdpi.com DFT calculations are the primary tool for locating and characterizing these transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. acs.orgnih.gov

For reactions involving pyrrolidine derivatives, such as the stereoretentive formation of cyclobutanes, DFT studies have been able to rationalize the observed stereochemistry. acs.orgnih.gov These studies show that the reaction proceeds through a 1,4-biradical intermediate. The energy barrier for rotation around the C-C bonds in this intermediate is higher than the barrier for ring closure. nih.gov Consequently, the intermediate collapses to the cyclobutane (B1203170) product faster than its stereochemistry can scramble, leading to a retention of the original stereoconfiguration. acs.orgnih.gov

The table below illustrates a hypothetical energy profile for a stereoselective reaction involving a pyrrolidine derivative, based on findings from related systems. acs.org

| Species | Description | Relative Gibbs Energy (kcal/mol) |

| Reactant Complex | Initial association of reactants. | 0.0 |

| Transition State 1 (TS1) | The highest energy point leading to the formation of an intermediate. | +17.7 (Rate-determining step) |

| Intermediate | A short-lived 1,4-biradical species formed after N₂ release. | Lower than TS1 |

| Transition State (Rotation) | Energy barrier for rotation around a C-C bond in the intermediate. | Higher than ring closure barrier |

| Transition State (Closure) | Energy barrier for the final ring closure to form the product. | Barrierless |

| Product | The final cyclobutane product with retained stereochemistry. | -156.9 |

By modeling these intricate details of the reaction pathway, computational chemistry provides a powerful framework for understanding and predicting the stereochemical outcomes of reactions involving this compound and related compounds.

Advanced Spectroscopic and Analytical Characterization Techniques for 4,4 Dimethyl 2 Pyrrolidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 4,4-Dimethyl-2-pyrrolidinone. Through various NMR experiments, the connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the key proton signals are attributed to the two methyl groups (C(CH₃)₂), the two methylene (B1212753) groups in the pyrrolidinone ring (CH₂), and the amine proton (NH). The geminal dimethyl groups are expected to be equivalent, giving rise to a single, sharp singlet. The two methylene groups are diastereotopic and would be expected to show distinct signals, likely coupled to each other. The NH proton typically appears as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. nih.gov For this compound, distinct signals are expected for the carbonyl carbon (C=O), the quaternary carbon bearing the two methyl groups (C(CH₃)₂), the two methyl carbons themselves, and the two methylene carbons of the ring.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound Below is a table of typical predicted chemical shift values. Actual experimental values can vary based on the solvent and instrument used. pitt.edu

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| CH ₃ | ¹H | ~1.1 | Singlet |

| CH ₂-C=O | ¹H | ~2.2 | Singlet or Triplet |

| N-CH ₂ | ¹H | ~3.2 | Singlet or Triplet |

| NH | ¹H | ~7.5 (variable) | Broad Singlet |

| C =O | ¹³C | ~177 | - |

| C (CH₃)₂ | ¹³C | ~35 | - |

| C H₂-C=O | ¹³C | ~50 | - |

| N-C H₂ | ¹³C | ~45 | - |

| C H₃ | ¹³C | ~25 | - |

2D NMR Techniques (COSY, HSQC):

Correlation Spectroscopy (COSY): This two-dimensional experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show correlations between the protons of the two methylene groups in the ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to. This would definitively assign the proton signals for the methyl and methylene groups to their corresponding carbon signals observed in the ¹³C NMR spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and, with high resolution, its elemental formula.

Mass Spectrometry (MS): Standard MS analysis of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 113.16 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum provides additional structural information, helping to confirm the identity of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The calculated exact mass of this compound (C₆H₁₁NO) is 113.08406 Da. nih.govuni.lu An experimental HRMS measurement matching this value to within a few parts per million (ppm) confirms the elemental composition and rules out other potential formulas with the same nominal mass. High-resolution mass spectrometry is a powerful technique for screening and quantifying substances, even without pure chemical standards. europeanreview.orgnfdi4chem.denfdi4chem.deresearchgate.net

Interactive Data Table: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | nih.govuni.lu |

| Molecular Weight | 113.16 g/mol | nih.gov |

| Monoisotopic (Exact) Mass | 113.084063974 Da | nih.govuni.lu |

| Predicted m/z for [M+H]⁺ | 114.09134 | uni.lu |

| Predicted m/z for [M+Na]⁺ | 136.07328 | uni.lu |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy and its modern implementation, Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.edumsu.edu Covalent bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. msu.edu

For this compound, the key functional groups are the secondary amide (a lactam) and alkyl groups. The IR spectrum provides characteristic absorption bands confirming their presence. utdallas.edu The region from 1450 to 600 cm⁻¹ is often called the fingerprint region due to the unique pattern of bands that can be used for identification. msu.edu

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretch | 3200 - 3400 | Medium, often broad |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |

| C=O (Amide I band) | Stretch | 1670 - 1700 | Strong, sharp |

| N-H | Bend | 1510 - 1570 | Medium |

| C-H (Alkyl) | Bend/Scissoring | 1370 - 1470 | Medium |

The strong absorption band around 1680 cm⁻¹ is highly characteristic of the carbonyl group within the five-membered lactam ring. The presence of a band in the N-H stretching region confirms the secondary amide functionality.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to calculate the exact positions of atoms, leading to precise measurements of bond lengths, bond angles, and torsional angles. nih.gov